Cas no 13118-77-9 ([exo-7-oxabicyclo[2.2.1]heptan-2-yl]methanol)
[exo-7-oxabicyclo[2.2.1]heptan-2-yl]methanol Chemical and Physical Properties
Names and Identifiers
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- [(1R,2R,4S)-rel-7-oxabicyclo[2.2.1]heptan-2-yl]methanol
- [exo-7-oxabicyclo[2.2.1]heptan-2-yl]methanol
- CS-0310481
- D79703
- 13118-77-9
- [(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptan-2-yl]methanol
- BS-43294
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- MDL: MFCD31942831
- Inchi: 1S/C7H12O2/c8-4-5-3-6-1-2-7(5)9-6/h5-8H,1-4H2/t5-,6+,7-/m1/s1
- InChI Key: VCNMKDHFISMVQL-DSYKOEDSSA-N
- SMILES: C([C@H]1C[C@@]2([H])O[C@]1([H])CC2)O
Computed Properties
- Exact Mass: 128.083729621g/mol
- Monoisotopic Mass: 128.083729621g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 114
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 29.5Ų
[exo-7-oxabicyclo[2.2.1]heptan-2-yl]methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D782508-100mg |
[(1R,2R,4S)-rel-7-oxabicyclo[2.2.1]heptan-2-yl]methanol |
13118-77-9 | 97% | 100mg |
$190 | 2024-07-21 | |
| eNovation Chemicals LLC | D782508-250MG |
[(1R,2R,4S)-rel-7-oxabicyclo[2.2.1]heptan-2-yl]methanol |
13118-77-9 | 97% | 250mg |
$285 | 2024-07-21 | |
| eNovation Chemicals LLC | D782508-500MG |
[(1R,2R,4S)-rel-7-oxabicyclo[2.2.1]heptan-2-yl]methanol |
13118-77-9 | 97% | 500mg |
$480 | 2024-07-21 | |
| eNovation Chemicals LLC | D782508-1G |
[(1R,2R,4S)-rel-7-oxabicyclo[2.2.1]heptan-2-yl]methanol |
13118-77-9 | 97% | 1g |
$720 | 2024-07-21 | |
| eNovation Chemicals LLC | D782508-5G |
[(1R,2R,4S)-rel-7-oxabicyclo[2.2.1]heptan-2-yl]methanol |
13118-77-9 | 97% | 5g |
$2165 | 2024-07-21 | |
| eNovation Chemicals LLC | D782508-10G |
[(1R,2R,4S)-rel-7-oxabicyclo[2.2.1]heptan-2-yl]methanol |
13118-77-9 | 97% | 10g |
$3610 | 2024-07-21 | |
| Chemenu | CM1018784-250mg |
[exo-7-oxabicyclo[2.2.1]heptan-2-yl]methanol |
13118-77-9 | 95%+ | 250mg |
$310 | 2024-08-02 | |
| Chemenu | CM1018784-500mg |
[exo-7-oxabicyclo[2.2.1]heptan-2-yl]methanol |
13118-77-9 | 95%+ | 500mg |
$516 | 2024-08-02 | |
| Chemenu | CM1018784-1g |
[exo-7-oxabicyclo[2.2.1]heptan-2-yl]methanol |
13118-77-9 | 95%+ | 1g |
$774 | 2024-08-02 | |
| Chemenu | CM1018784-5g |
[exo-7-oxabicyclo[2.2.1]heptan-2-yl]methanol |
13118-77-9 | 95%+ | 5g |
$2321 | 2024-08-02 |
[exo-7-oxabicyclo[2.2.1]heptan-2-yl]methanol Suppliers
[exo-7-oxabicyclo[2.2.1]heptan-2-yl]methanol Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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3. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on [exo-7-oxabicyclo[2.2.1]heptan-2-yl]methanol
Comprehensive Overview of [exo-7-oxabicyclo[2.2.1]heptan-2-yl]methanol (CAS No. 13118-77-9)
The compound [exo-7-oxabicyclo[2.2.1]heptan-2-yl]methanol (CAS No. 13118-77-9) is a bicyclic organic molecule featuring a unique oxabicyclo[2.2.1]heptane scaffold. This structure is characterized by a seven-membered ring system containing an oxygen atom, which imparts significant chemical and biological relevance. The exo- configuration of the hydroxylmethyl group at the 2-position further enhances its stereochemical specificity, making it a valuable intermediate in synthetic chemistry and pharmaceutical research.
In recent years, the demand for functionalized bicyclic compounds like [exo-7-oxabicyclo[2.2.1]heptan-2-yl]methanol has surged due to their applications in drug discovery and material science. Researchers are particularly interested in its potential as a chiral building block for asymmetric synthesis, a topic frequently searched in academic and industrial databases. The compound's rigid framework and oxygen heteroatom make it an attractive candidate for designing bioactive molecules with improved pharmacokinetic properties.
From an industrial perspective, CAS No. 13118-77-9 is often explored for its role in green chemistry initiatives. Its synthesis and derivatization can be optimized using catalytic methods, aligning with the global push for sustainable chemical processes. Online queries related to "eco-friendly synthesis of bicyclic alcohols" or "applications of oxabicycloheptanes" reflect growing interest in this niche. The compound's stability and solubility profile also make it suitable for high-throughput screening in drug development pipelines.
The stereochemistry of [exo-7-oxabicyclo[2.2.1]heptan-2-yl]methanol is a focal point for many studies, as the exo- configuration often exhibits distinct reactivity compared to its endo- counterpart. This difference is critical in stereoselective transformations, a hot topic in organic synthesis forums. Computational chemists frequently investigate its molecular docking potential, especially in the context of enzyme inhibition or receptor binding, which are trending subjects in AI-driven drug design platforms.
Analytical techniques for characterizing CAS No. 13118-77-9, such as NMR spectroscopy and X-ray crystallography, are commonly discussed in research publications. The compound's crystalline nature facilitates precise structural determination, a feature highly valued in quality control protocols. Laboratories often search for "spectroscopic data of oxabicycloheptane derivatives" to benchmark their findings, underscoring the compound's importance in analytical chemistry.
In material science, the oxabicyclo[2.2.1]heptane core of this compound has been investigated for its potential in polymer modification. Its ability to introduce rigidity and oxygen functionality into polymer chains makes it a candidate for high-performance materials. Searches like "bicyclic monomers for polymer synthesis" highlight this application, which resonates with industries focusing on advanced composites and biodegradable plastics.
Safety and handling of [exo-7-oxabicyclo[2.2.1]heptan-2-yl]methanol are frequently addressed in technical documents. While not classified as hazardous, proper storage conditions (e.g., moisture-sensitive) and compatibility with common reagents are often queried in chemical safety databases. The compound's stability under various pH conditions is another area of interest, particularly for formulators working on pH-dependent drug delivery systems.
Future research directions for CAS No. 13118-77-9 may explore its utility in click chemistry or bioconjugation, given the reactivity of its hydroxyl group. The rise of theranostic agents (combining therapy and diagnostics) has also sparked curiosity about modifying such bicyclic scaffolds for multifunctional applications. These trends align with search patterns in interdisciplinary scientific communities.
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